molecular formula C14H14F12N4O2 B11652667 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine

Cat. No.: B11652667
M. Wt: 498.27 g/mol
InChI Key: WLRGIINBQWKQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a suitable triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine is unique due to its triazine core and multiple fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14F12N4O2

Molecular Weight

498.27 g/mol

IUPAC Name

4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-pentyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H14F12N4O2/c1-2-3-4-5-27-8-28-9(31-6(11(15,16)17)12(18,19)20)30-10(29-8)32-7(13(21,22)23)14(24,25)26/h6-7H,2-5H2,1H3,(H,27,28,29,30)

InChI Key

WLRGIINBQWKQNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.